

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine mechanism of action

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Compound of Interest

Compound Name:	5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine
Cat. No.:	B1347202

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An In-depth Technical Guide on the Potential Mechanism of Action of **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine**

Disclaimer: Direct experimental studies detailing the mechanism of action of **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine** are not readily available in the public domain. This guide, therefore, provides an in-depth analysis of the known biological activities and mechanisms of structurally related 2-aminothiazole derivatives to infer the potential modes of action for the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^[1] Derivatives of this heterocyclic system have been investigated for their therapeutic potential in various domains, including oncology, infectious diseases, and inflammatory conditions.^{[1][2][3][4]} The biological versatility of 2-aminothiazoles stems from their ability to interact with a diverse range of protein targets, including enzymes and receptors.

5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine belongs to this broad class of compounds. Its rigid, fused ring structure, combining a cyclopentane ring with the 2-aminothiazole core, suggests a defined spatial arrangement of pharmacophoric features that could confer selectivity for specific biological targets. While its precise mechanism of action is yet to be fully

elucidated, its classification as a "protein degrader building block" suggests its potential utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).^[5]

Potential Mechanisms of Action Based on Structurally Related Compounds

Based on the activities of analogous 2-aminothiazole derivatives, several potential mechanisms of action for **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine** can be postulated.

Enzyme Inhibition

A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

- 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Inhibition: Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have demonstrated potent inhibitory activity against 11 β -HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol.^[6] Overexpression of this enzyme is implicated in metabolic syndrome and cognitive disorders. The cyclopentylamino moiety appears to be a key feature for this activity. Given the structural similarity, **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine** could potentially exhibit similar inhibitory effects.
- Dihydrofolate Reductase (DHFR) Inhibition: Certain thiazolo[4,5-d]pyridazine derivatives containing a 2-thioureido group, which is related to the 2-amino-thiazole structure, have shown potent DHFR inhibitory activity.^[2] DHFR is a crucial enzyme in the synthesis of nucleic acids, and its inhibition is a key mechanism for several anticancer and antimicrobial agents.
- Human Epidermal Growth Factor Receptor (HER) Kinase Inhibition: Benzo[d]thiazol-2-amine derivatives have been investigated as potential anticancer agents targeting the HER enzyme.^[7] Molecular docking studies have indicated that these compounds can bind to the active site of HER, suggesting a mechanism of action involving the inhibition of growth factor signaling pathways.

Anticancer Activity

The 2-aminothiazole scaffold is frequently found in compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[2][8]

- Modulation of EGFR and p53-MDM2 Pathways: While structurally distinct, some heterocyclic compounds incorporating five-membered rings have been shown to exert their anticancer effects by modulating the EGFR and p53-MDM2 pathways.[8] This involves the induction of apoptosis and cell cycle arrest in cancer cells.
- Inhibition of Karyopherin Beta 1 (KPNB1): A derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide, has been identified as a potent inhibitor of KPNB1, a nuclear transport receptor that is often overexpressed in cancer cells.[1][2] Inhibition of KPNB1 disrupts the nuclear import of key proteins required for cancer cell proliferation and survival.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported inhibitory concentrations (IC50) for various 2-aminothiazole derivatives against their respective targets. It is crucial to note that this data is for analogous compounds and not for **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine** itself.

Compound Class	Target	IC50 Value	Reference
2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one	11 β -HSD1	0.07 μ M	[6]
5-(4-Bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one	11 β -HSD1	0.18 μ M	[6]
2-(Cyclopentylamino)-5-isopropylthiazol-4(5H)-one	11 β -HSD1	0.46 μ M	[6]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative	DHFR	0.06 μ M	[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea	HS 578T breast cancer cell line	0.8 μ M	[1]

Experimental Protocols for Key Experiments

Detailed methodologies for the characterization of related 2-aminothiazole derivatives are crucial for designing future studies on **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine**.

In Vitro 11 β -HSD1 Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the 11 β -HSD1 enzyme.

- Enzyme Source: Microsomes from cells stably expressing human 11 β -HSD1.

- Substrate: Cortisone.
- Cofactor: NADPH.
- Procedure: a. The test compound is pre-incubated with the enzyme source and NADPH in a buffer solution. b. The reaction is initiated by the addition of cortisone. c. The mixture is incubated at a controlled temperature (e.g., 37°C). d. The reaction is stopped, and the amount of cortisol produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of inhibition is calculated by comparing the amount of cortisol produced in the presence of the test compound to that of a control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

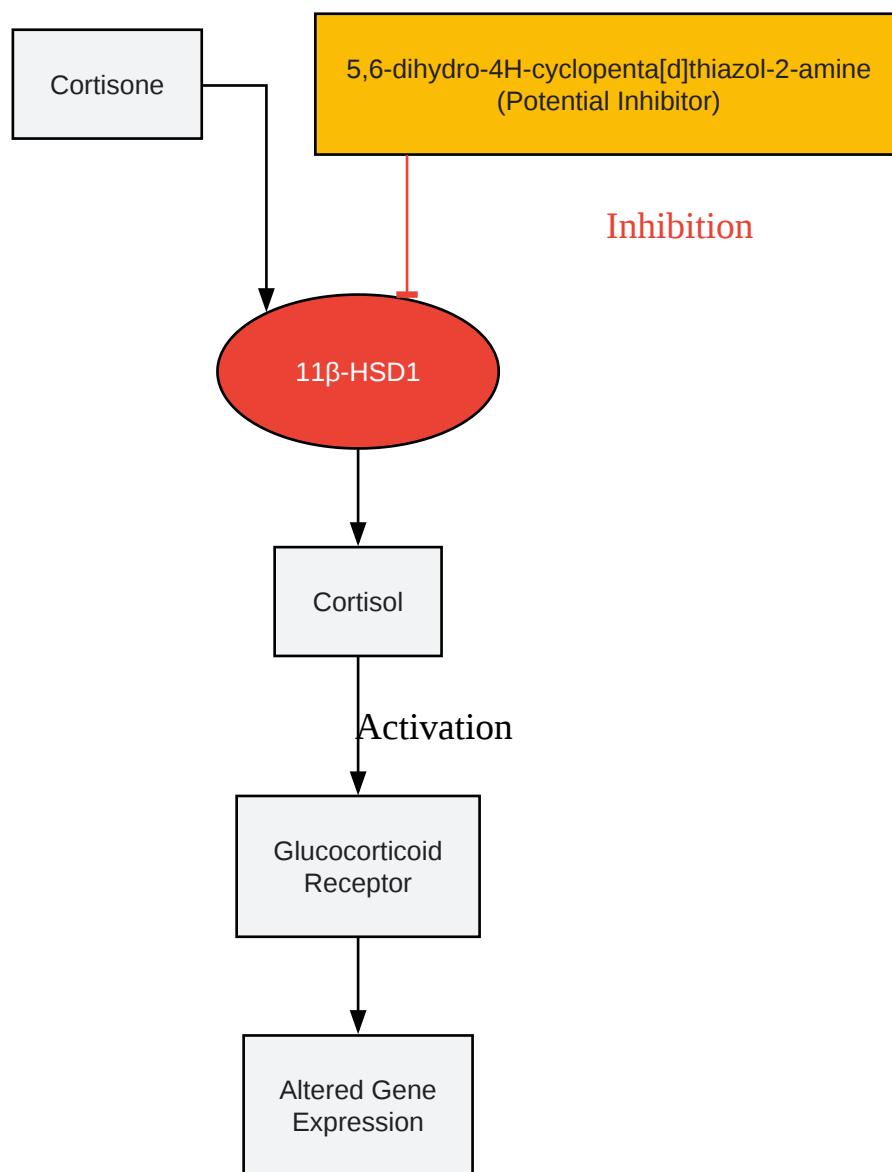
Antiproliferative Activity Assay (MTT Assay)

This cell-based assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

- Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, K562, A549).
- Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

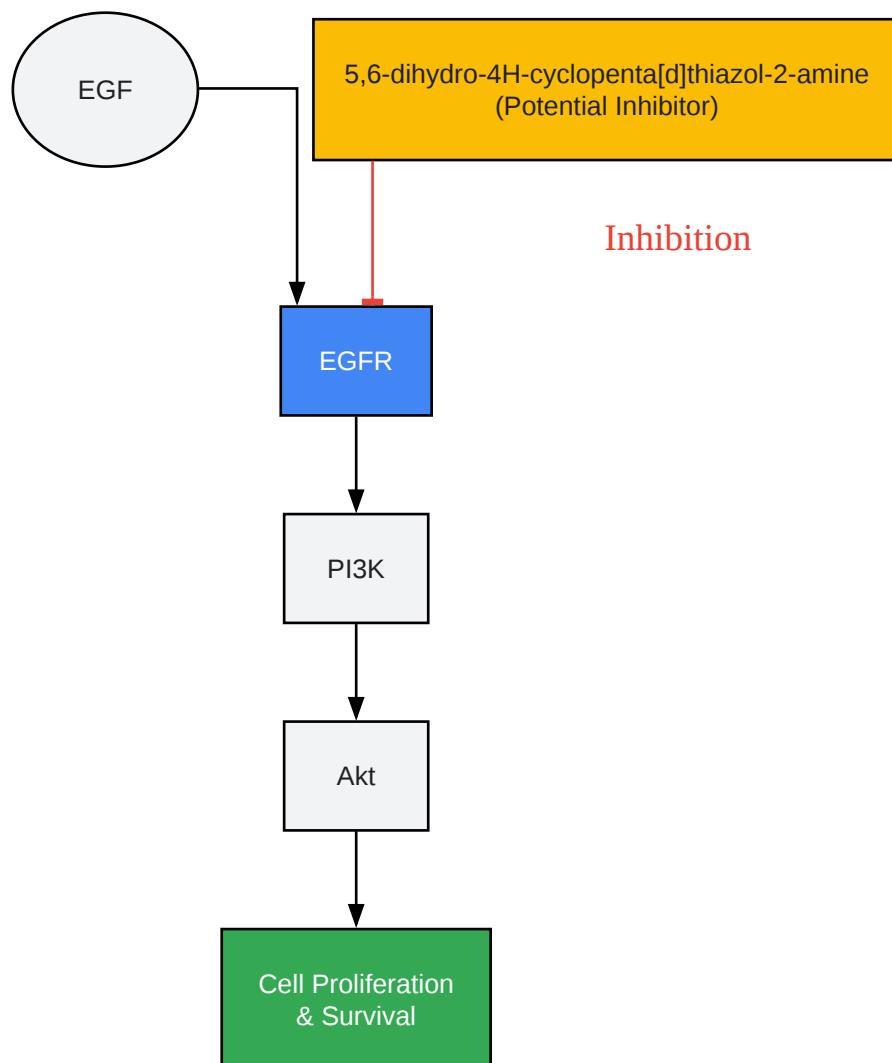
Visualizations of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine**, based on the activities of its analogs.



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Caption: Potential inhibition of the 11 β -HSD1 pathway.



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Caption: Postulated inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

While the precise molecular mechanism of **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine** remains to be elucidated, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for postulating its potential biological activities. Based on the evidence from structurally related compounds, this molecule may act as an inhibitor of enzymes such as 11β -HSD1 or various kinases, or it may exhibit anticancer properties through the modulation of key signaling pathways.

Future research should focus on a comprehensive biological evaluation of **5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine**. This would include:

- Broad-panel kinase screening to identify potential kinase targets.
- In vitro enzyme inhibition assays for targets such as 11 β -HSD1 and DHFR.
- Antiproliferative screening against a diverse panel of cancer cell lines.
- Mechanism of action studies for any confirmed biological activities, including cell cycle analysis, apoptosis assays, and target engagement studies.
- Structural biology studies (e.g., X-ray crystallography) to determine its binding mode to any identified protein targets.

Such investigations will be critical in uncovering the therapeutic potential of this intriguing molecule and guiding its future development in drug discovery programs.

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